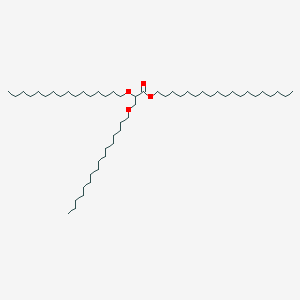![molecular formula C20H24Cl2S2 B14496039 1,1'-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene] CAS No. 64826-29-5](/img/structure/B14496039.png)
1,1'-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene] is an organic compound characterized by the presence of two sulfur atoms linking two benzene rings, each substituted with chloromethyl and trimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene] typically involves the reaction of 3-(chloromethyl)-2,4,6-trimethylbenzene with sulfur sources under controlled conditions. One common method involves the use of disulfide linkages formed through the reaction of thiols or sulfur chlorides with the benzene derivative . The reaction conditions often require an inert atmosphere, such as argon or nitrogen, and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification through column chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
1,1’-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene] undergoes various chemical reactions, including:
Oxidation: The disulfide linkages can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bonds, yielding thiols.
Substitution: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or dithiothreitol (DTT) are employed.
Substitution: Nucleophiles like amines or alcohols can react with the chloromethyl groups under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1,1’-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 1,1’-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene] involves its ability to interact with various molecular targets through its functional groups. The disulfide linkages can undergo redox reactions, influencing cellular redox states and signaling pathways. The chloromethyl groups can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function .
類似化合物との比較
Similar Compounds
- 1,1’-Disulfanediylbis[2,4,6-trimethylbenzene]
- 1,1’-Disulfanediylbis[3-methylbenzene]
- 1,1’-Disulfanediylbis[3-(bromomethyl)-2,4,6-trimethylbenzene]
Uniqueness
The chloromethyl groups provide sites for further functionalization, while the trimethyl groups influence the compound’s steric and electronic properties .
特性
CAS番号 |
64826-29-5 |
|---|---|
分子式 |
C20H24Cl2S2 |
分子量 |
399.4 g/mol |
IUPAC名 |
2-(chloromethyl)-4-[[3-(chloromethyl)-2,4,6-trimethylphenyl]disulfanyl]-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C20H24Cl2S2/c1-11-7-13(3)19(15(5)17(11)9-21)23-24-20-14(4)8-12(2)18(10-22)16(20)6/h7-8H,9-10H2,1-6H3 |
InChIキー |
BSYQKVZENOQXJA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1CCl)C)SSC2=C(C=C(C(=C2C)CCl)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14495958.png)
oxophosphanium](/img/structure/B14495966.png)
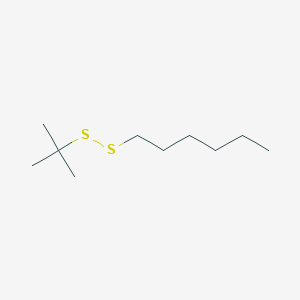
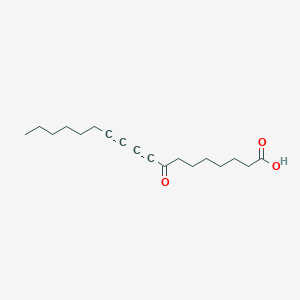
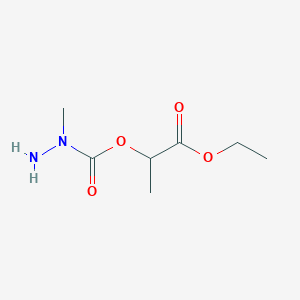
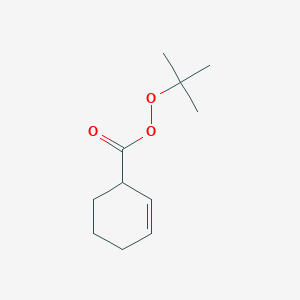
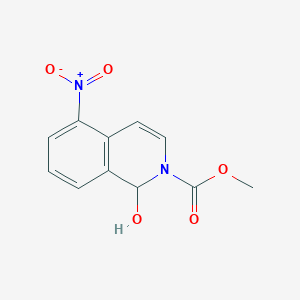
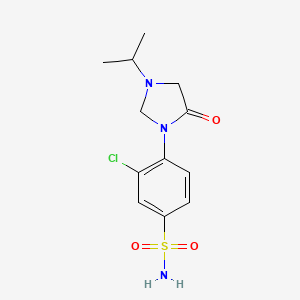
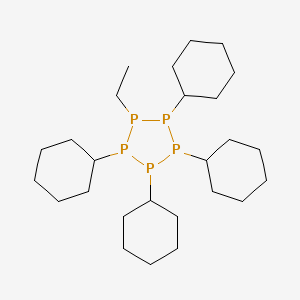
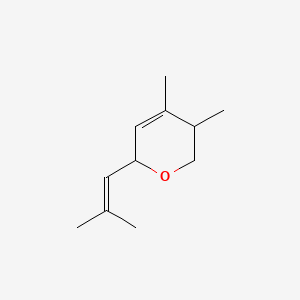
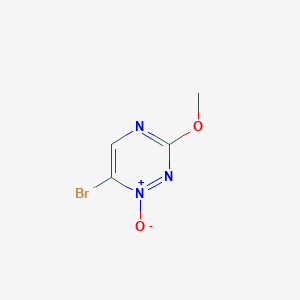
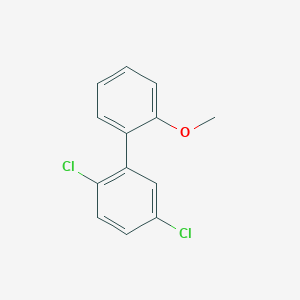
![2-[2-(Methoxymethoxy)benzoyl]cyclopentan-1-one](/img/structure/B14496012.png)
